An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-chloro-3,5-dimethylphenyl pivalate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-chloro-3,5-dimethylphenyl pivalate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, offering unparalleled insights into molecular structure with atomic-level resolution. For professionals engaged in drug discovery, process development, and materials science, the ability to unequivocally determine the structure of novel chemical entities is paramount. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-chloro-3,5-dimethylphenyl pivalate, a substituted aromatic ester.
The narrative herein moves beyond a mere recitation of spectral data. It is designed to function as a field-guide, elucidating the causal relationships between molecular architecture and spectroscopic output. We will explore the rationale behind experimental choices, interpret the spectral features through the lens of fundamental chemical principles, and present the data in a clear, accessible format. This document is intended to serve as a practical reference for researchers and scientists who rely on NMR for routine structural verification and in-depth molecular characterization.
Molecular Structure and Spectroscopic Implications
To interpret the NMR spectra of 4-chloro-3,5-dimethylphenyl pivalate, one must first consider its structural features, particularly its symmetry and the electronic nature of its constituent functional groups. The molecule consists of a pivaloyl (tert-butyl carbonyl) group ester-linked to a 4-chloro-3,5-dimethylphenol moiety.
A key feature is the C₂ symmetry axis passing through the C1-O bond and the C4-Cl bond of the phenyl ring. This symmetry renders the two aromatic protons (at C2 and C6) chemically and magnetically equivalent. Likewise, the two methyl groups on the ring (at C3 and C5) are equivalent, as are their constituent protons. This has a direct and simplifying effect on the resulting NMR spectra, reducing the number of observed signals.
Figure 1: Structure of 4-chloro-3,5-dimethylphenyl pivalate with key atoms labeled.
Experimental Protocol: A Self-Validating System
The acquisition of high-fidelity NMR data is critically dependent on meticulous sample preparation and correctly defined instrument parameters. The following protocol is designed to ensure spectral quality and reproducibility.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of 4-chloro-3,5-dimethylphenyl pivalate for ¹H NMR, and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[1]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Chloroform-d (CDCl₃) is an excellent choice for this non-polar analyte due to its good solubilizing power and relatively simple residual solvent signal.[2][3]
-
Homogenization & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[1][4]
-
Internal Standard: For precise chemical shift referencing, modern spectrometers typically lock onto the deuterium signal of the solvent. The residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is then used for calibration.[5][6] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but for routine analysis, referencing to the solvent peak is sufficient and avoids introducing an additional substance.[7]
NMR Data Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans ensures proper T1 relaxation for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.
-
Figure 2: Standardized workflow for NMR sample preparation and data analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by its simplicity, a direct consequence of the molecule's symmetry. Three distinct signals are expected, each corresponding to a set of chemically equivalent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-chloro-3,5-dimethylphenyl pivalate (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons (H-2, H-6) | ~7.0 - 7.2 | Singlet (s) | 2H | Protons on the aromatic ring, deshielded by the ring current and electronegative substituents. |
| Aromatic Methyls (Ar-CH₃) | ~2.3 - 2.4 | Singlet (s) | 6H | Benzylic protons, slightly deshielded by the aromatic ring. |
| Pivalate Methyls (-C(CH₃)₃) | ~1.3 - 1.4 | Singlet (s) | 9H | Aliphatic protons adjacent to a quaternary carbon and carbonyl group. |
Detailed Signal Interpretation
-
Aromatic Protons (H-2, H-6) at ~7.0-7.2 ppm: These two protons are ortho to the ester linkage. Due to the molecule's symmetry, they are chemically equivalent. They have no adjacent protons, resulting in a sharp singlet. Their chemical shift is downfield, typical for aromatic protons. The precise position is a net result of the electron-donating resonance effect of the ester oxygen and the inductive electron-withdrawing effects of the ester's carbonyl group and the chlorine atom.[8][9]
-
Aromatic Methyl Protons (Ar-CH₃) at ~2.3-2.4 ppm: The six protons of the two methyl groups at positions C3 and C5 are equivalent due to symmetry. They appear as a single, sharp singlet. This chemical shift is characteristic of methyl groups attached to an aromatic ring.
-
Pivalate (tert-Butyl) Protons at ~1.3-1.4 ppm: The nine protons of the tert-butyl group are all equivalent and exhibit no coupling to other protons, giving rise to a strong, sharp singlet. Their chemical shift is in the typical aliphatic region, slightly downfield from a standard alkane due to the mild deshielding effect of the adjacent carbonyl group.[10][11]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on the structure's symmetry, eight distinct signals are anticipated.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-chloro-3,5-dimethylphenyl pivalate (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~175 - 178 | Highly deshielded due to the C=O double bond in an ester environment.[12][13] |
| Aromatic C1 (-O) | ~148 - 150 | Aromatic carbon bonded to the electronegative ester oxygen. |
| Aromatic C3, C5 (-CH₃) | ~137 - 139 | Aromatic carbons bearing the methyl substituents. |
| Aromatic C4 (-Cl) | ~130 - 132 | Aromatic carbon directly attached to the electronegative chlorine atom. |
| Aromatic C2, C6 (-H) | ~126 - 128 | Aromatic carbons bearing hydrogen atoms. |
| Pivalate Quaternary C (-C (CH₃)₃) | ~39 - 40 | Quaternary sp³ carbon of the tert-butyl group.[14] |
| Pivalate Methyls (-C(CH₃ )₃) | ~27 - 28 | sp³ carbons of the three equivalent methyl groups in the pivalate moiety.[14][15] |
| Aromatic Methyls (Ar-CH₃ ) | ~20 - 21 | sp³ carbons of the two equivalent methyl groups attached to the aromatic ring. |
Detailed Signal Interpretation
-
Carbonyl Carbon (~175-178 ppm): This signal appears furthest downfield, a characteristic feature of ester carbonyl carbons due to significant deshielding from the double bond to an electronegative oxygen atom.[12][13]
-
Aromatic Carbons (126-150 ppm): The four distinct aromatic carbon signals appear in a predictable order based on substituent effects:
-
C1 (-O): The carbon attached to the ester oxygen is the most deshielded of the aromatic carbons due to the high electronegativity of oxygen.
-
C3, C5 (-CH₃): These equivalent carbons are substituted with methyl groups.
-
C4 (-Cl): This carbon is attached to chlorine; its chemical shift is influenced by chlorine's electronegativity and is typically found in this region for chloro-substituted benzenes.[16][17]
-
C2, C6 (-H): These equivalent carbons, bearing only hydrogen atoms, are generally the most shielded of the aromatic carbons in this specific substitution pattern.
-
-
Aliphatic Carbons (20-40 ppm):
-
Pivalate Quaternary Carbon (~39-40 ppm): The signal for the quaternary carbon of the tert-butyl group is typically weak due to the absence of an attached proton and a longer relaxation time.
-
Pivalate Methyl Carbons (~27-28 ppm): A strong signal representing the three equivalent methyl carbons of the tert-butyl group.
-
Aromatic Methyl Carbons (~20-21 ppm): The signal for the two equivalent methyl carbons attached to the phenyl ring appears at the most upfield position, characteristic for benzylic methyl carbons.
-
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation of 4-chloro-3,5-dimethylphenyl pivalate. The observed spectra are fully consistent with the proposed structure, with key features such as molecular symmetry being clearly reflected in the number and nature of the signals. The chemical shifts, multiplicities, and integrations align with established principles of NMR theory and data from analogous structures. This in-depth guide serves as a robust framework for the analysis of this compound and as an educational tool for interpreting the spectra of similarly substituted aromatic esters, underscoring the indispensable role of NMR in modern chemical research and development.
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